molecular formula C14H9ClN2O B2800198 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile CAS No. 1291439-19-4

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

Cat. No.: B2800198
CAS No.: 1291439-19-4
M. Wt: 256.69
InChI Key: VQEZQDAGLIYQHN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is an organic compound that features a chlorophenyl group, a pyridinyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a base, followed by the addition of a nitrile group. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted chlorophenyl derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-2-yl)propanenitrile
  • 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-4-yl)propanenitrile
  • 2-(2-Chlorophenyl)-3-oxo-3-(quinolin-3-yl)propanenitrile

Uniqueness

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

2-(2-chlorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-13-6-2-1-5-11(13)12(8-16)14(18)10-4-3-7-17-9-10/h1-7,9,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEZQDAGLIYQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)C(=O)C2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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